molecular formula C19H28N4O2 B3922872 N-1-adamantyl-N'-[3-(1H-imidazol-1-yl)propyl]malonamide

N-1-adamantyl-N'-[3-(1H-imidazol-1-yl)propyl]malonamide

Cat. No. B3922872
M. Wt: 344.5 g/mol
InChI Key: BGLAOEIFGAOODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-N'-[3-(1H-imidazol-1-yl)propyl]malonamide (ADMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADMP is a malonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

N-1-adamantyl-N'-[3-(1H-imidazol-1-yl)propyl]malonamide exerts its effects by binding to metal ions and forming complexes. The metal complexes formed have been shown to have anti-tumor and anti-inflammatory properties. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to its anti-bacterial effects. This compound has also been shown to have an inhibitory effect on acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and reduce inflammation. This compound has also been shown to inhibit the growth of bacteria and reduce the activity of enzymes involved in bacterial cell wall biosynthesis. This compound has also been shown to have an inhibitory effect on acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-1-adamantyl-N'-[3-(1H-imidazol-1-yl)propyl]malonamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound has some limitations, including its toxicity and potential side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-1-adamantyl-N'-[3-(1H-imidazol-1-yl)propyl]malonamide. One direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another direction is the study of the potential use of this compound in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. The use of this compound as a chelating agent for metal ions and as a ligand for the synthesis of metal complexes is also an area of future research. Finally, the study of the potential side effects of this compound and its toxicity is another area of future research.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicine, biology, and chemistry. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. This compound has various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-bacterial properties. This compound has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has some limitations, including its toxicity and potential side effects. There are several future directions for the study of this compound, including the development of new synthetic methods, the study of its potential use in the treatment of other diseases, and the study of its potential side effects and toxicity.

Scientific Research Applications

N-1-adamantyl-N'-[3-(1H-imidazol-1-yl)propyl]malonamide has been studied extensively for its potential applications in different fields, including medicine, biology, and chemistry. This compound has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial properties. It has also been used as a chelating agent for metal ions and as a ligand for the synthesis of metal complexes. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N'-(1-adamantyl)-N-(3-imidazol-1-ylpropyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c24-17(21-2-1-4-23-5-3-20-13-23)9-18(25)22-19-10-14-6-15(11-19)8-16(7-14)12-19/h3,5,13-16H,1-2,4,6-12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLAOEIFGAOODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CC(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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